molecular formula C19H14ClN3O3 B11109788 1-(3-Chlorophenyl)-3-(4'-nitrobiphenyl-4-yl)urea

1-(3-Chlorophenyl)-3-(4'-nitrobiphenyl-4-yl)urea

Cat. No.: B11109788
M. Wt: 367.8 g/mol
InChI Key: UCFUGXJWHFZSQD-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both chlorophenyl and nitrobiphenyl groups in its structure suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA typically involves the reaction of 3-chloroaniline with 4-nitro-4’-biphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-N’-(4-NITROPHENYL)UREA: Similar structure but lacks the biphenyl moiety.

    N-(4-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA: Similar structure but with a different position of the chloro group.

    N-(3-CHLOROPHENYL)-N’-(4’-AMINO-1,1’-BIPHENYL-4-YL)UREA: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of the 3-chlorophenyl and 4’-nitro-1,1’-biphenyl groups in N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)phenyl]urea

InChI

InChI=1S/C19H14ClN3O3/c20-15-2-1-3-17(12-15)22-19(24)21-16-8-4-13(5-9-16)14-6-10-18(11-7-14)23(25)26/h1-12H,(H2,21,22,24)

InChI Key

UCFUGXJWHFZSQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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